Compound Description: This compound, with the formula C(24)H(23)NO(5), is a product of a Diels-Alder reaction between a substituted 2H-pyran-2-one and methyl propiolate. The reaction exhibits regioselectivity, yielding only one of the two possible regioisomers. This compound features an intramolecular N-H···O hydrogen bond, forming a six-membered ring. Aromatic π-π interactions lead to chain formation, and a three-dimensional framework structure is formed through a combination of C-H···O and C-H···π(arene) hydrogen bonds [].
Relevance: While not directly analogous in structure to N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, it shares the key structural motif of a 3,4-dimethoxyphenyl group. This group's presence in both compounds suggests a potential for similar chemical behavior or interactions with biological targets. [] -
Compound Description: This compound, C(24)H(21)NO(3), is also a product of a Diels-Alder reaction, in this case between a substituted 2H-pyran-2-one and (Z)-1-methoxybut-1-en-3-yne. This reaction exhibits both regioselectivity and chemoselectivity, reacting only with the triple bond and leaving the double bond unchanged. This compound forms N-H···O hydrogen-bonded dimers stabilized by aromatic π-π interactions. These dimers are then linked into a chain by weak C-H···π(arene) interactions [].
Compound Description: This new compound (molecular weight: 630.7) is reported to possess good drug-likeness properties and is being investigated for its potential as a type-II diabetes drug [].
Relevance: This compound shares the key 3,4-dimethoxyphenyl group with N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. The fact that this compound is being studied for its anti-diabetic properties highlights the potential of compounds with a 3,4-dimethoxyphenyl group to exhibit biological activity. [] -
Compound Description: This compound (ZENECA ZD3523) is a potent and orally active leukotriene receptor antagonist. It has a high affinity for the LTD4 receptor (Ki of 0.42 nM) and shows strong antagonistic activity against LTD4 and LTE4 in pharmacological assays []. This compound was developed through exploration of a series of 3-(arylmethyl)-1H-indole-5-carboxamides and introducing fluorinated amide substituents.
Relevance: This compound is structurally similar to N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in that both are benzamide derivatives and contain sulfonamide groups. This shared structural framework suggests potential for similar interactions with biological targets. Additionally, the exploration of fluorinated amide substituents in this compound highlights the potential for modifying the target compound by adding fluorine for altered properties and biological activity. [] -
(2S)-2-benzyl-3- [[(1-methylpiperazin-4-yl)sulfonyl]propionyl]-3-thiazol-4-yl-L-alanine amide of (2S,3R,4S)-2-amino-1-cyclohexyl-3,4-dihydroxy-6-methylheptane
Compound Description: This compound (A-72517) is a potent and bioavailable renin inhibitor. It was developed by incorporating an extended N-terminal residue with a weakly basic substituent and an N-terminal sulfonamide [].
Relevance: This compound highlights the impact of sulfonamides on biological activity and bioavailability. It also emphasizes the potential of using extended N-terminal residues for modulating activity, a concept applicable to modifying N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. [] -
Compound Description: This compound (SNAP 94847) is a high-affinity and selective antagonist for the melanin-concentrating hormone 1 receptor (MCH1). It demonstrates good oral bioavailability (59%) and a brain/plasma ratio of 2.3 in rats. Compound 16g effectively inhibits centrally induced MCH-induced drinking and exhibits anxiolytic activity in a rat social interaction model [].
Relevance: This compound is structurally related to N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide through the presence of both a benzyl group and an amide group. Its development involved combining key fragments from high-throughput screening hits, offering a potential strategy for modifying the target compound to achieve improved biological activity or selectivity. [] -
Compound Description: SR49059 is a nonpeptide antagonist for vasopressin receptors. It potently inhibits [3H]AVP binding to the cloned mouse V1a receptor, with a Ki value of 27 nM []. This compound was also used in a study mapping the binding site of V2R antagonists, where it displayed reduced affinity for the receptor when specific mutations were introduced [].
Relevance: SR49059, while chemically different from N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, provides insight into the structural requirements for vasopressin receptor antagonism. The presence of a sulfonamide group in SR49059, a common feature in many receptor antagonists, further emphasizes the potential importance of this functional group in the target compound. [] - [] -
Compound Description: This compound exhibits moderate activity on intracellular calcium and is the most potent derivative in a series of substituted 1,4-benzoxazines bearing an amino side chain at the 2-position []. Its potency is attributed to the presence of a homoveratrylamino moiety.
Relevance: This compound shares the 3,4-dimethoxyphenyl group with N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide and also features a benzyl group. This connection suggests that incorporating a homoveratrylamino moiety into the target compound could potentially enhance its biological activity. [] -
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.